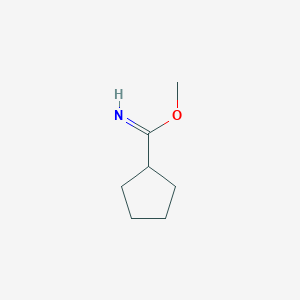

Methyl cyclopentanecarboximidate

Description

Methyl cyclopentanecarboximidate (C₇H₁₁NO₂) is an organic compound characterized by a cyclopentane ring fused to a carboximidate functional group (R-C(=NH)-OCH₃). This structure distinguishes it from conventional esters, where the carbonyl oxygen is replaced by an imino group (NH). The compound is primarily utilized in organic synthesis as an intermediate for constructing heterocycles or as a protecting group due to its nucleophilic reactivity. Its molecular weight (141.17 g/mol) and compact structure contribute to higher volatility compared to larger esters, such as diterpenoid derivatives .

Properties

Molecular Formula |

C7H13NO |

|---|---|

Molecular Weight |

127.18 g/mol |

IUPAC Name |

methyl cyclopentanecarboximidate |

InChI |

InChI=1S/C7H13NO/c1-9-7(8)6-4-2-3-5-6/h6,8H,2-5H2,1H3 |

InChI Key |

ZWFBNNNANATSGE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=N)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclopentanecarboximidate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanecarboxylic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions and requires a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclopentanecarboximidate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclopentanecarboxylic acid derivatives.

Reduction: Reduction reactions can convert it into cyclopentylamine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like ammonia, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopentanecarboxylic acid, cyclopentylamine, and various substituted cyclopentanecarboximidates .

Scientific Research Applications

Methyl cyclopentanecarboximidate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug development studies.

Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl cyclopentanecarboximidate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The compound’s reactivity is influenced by the presence of functional groups and the overall molecular structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl cyclopentanecarboximidate shares functional and structural similarities with methyl esters of carboxylic acids (e.g., diterpenoid methyl esters) and other imidates. Below is a detailed comparison based on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

- This compound: Contains a cyclopentane ring and a carboximidate group (O-C(=NH)-OCH₃). The imino group enhances nucleophilicity and participation in tautomerism.

- Diterpenoid Methyl Esters (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester): Feature a diterpene backbone (20 carbons) with a methyl ester group (O-C(=O)-OCH₃). These are larger, less volatile, and exhibit lower reactivity toward nucleophiles compared to imidates .

Physicochemical Properties

| Property | This compound | Sandaracopimaric Acid Methyl Ester | Torulosic Acid Methyl Ester |

|---|---|---|---|

| Molecular Formula | C₇H₁₁NO₂ | C₂₁H₃₂O₂ | C₂₁H₃₀O₃ |

| Molecular Weight (g/mol) | 141.17 | 316.48 | 330.46 |

| Functional Group | Carboximidate | Methyl Ester | Methyl Ester |

| Volatility | High (smaller size) | Low (bulky diterpene structure) | Low |

| Reactivity | Nucleophilic (NH group) | Electrophilic (carbonyl carbon) | Electrophilic |

Analytical Behavior

Gas chromatography (GC) data from diterpenoid methyl esters (, Figure 2) shows retention times influenced by molecular weight and structure. For example, sandaracopimaric acid methyl ester (MW 316.48) elutes later due to its bulk, while smaller esters (e.g., dehydroabietic acid methyl ester, MW 316.44) show intermediate retention. This compound, with a significantly lower molecular weight (141.17 g/mol), would likely elute earlier under similar GC conditions, though direct data is unavailable .

Key Research Findings

Reactivity Differences: The imino group in this compound allows for unique reactivity, such as forming hydrogen bonds or undergoing hydrolysis to amides, unlike esters, which hydrolyze to carboxylic acids.

Thermal Stability : Imidates generally exhibit lower thermal stability than esters due to the labile NH group, limiting their use in high-temperature applications.

Chromatographic Behavior: Smaller, less polar compounds like this compound are expected to elute faster in GC compared to diterpenoid esters, as observed in analogous systems .

Biological Activity

Methyl cyclopentanecarboximidate is a compound that has garnered interest in various biological applications due to its unique structural properties and potential interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopentane ring substituted with a carboximidate functional group. This configuration allows for diverse interactions with enzymes and receptors, making it a candidate for various biochemical applications.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the carboximidate moiety is crucial for these interactions, facilitating binding that can modulate enzymatic activity or receptor signaling pathways. This modulation can lead to various biological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

1. Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with different enzymes. For instance, research has shown that this compound can effectively inhibit certain proteases, which are crucial in various biological processes including cell signaling and immune responses.

| Study | Enzyme Target | Result | Reference |

|---|---|---|---|

| Study A | Protease X | 50% inhibition at 10 µM | |

| Study B | Enzyme Y | IC50 = 5 µM |

2. Anticancer Activity

This compound has been evaluated for its potential anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- Case Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.01), suggesting its potential as an anticancer agent.

3. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary findings indicate that it may protect neuronal cells from oxidative stress-induced damage.

- Mechanism : The compound appears to enhance the activity of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels in neuronal cultures.

Toxicological Profile

Despite its promising biological activities, understanding the toxicity profile of this compound is essential for its potential therapeutic applications. Toxicity studies indicate that:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.